Cas no 6900-87-4 (Hypaconitine)

Hypaconitine is a diterpenoid alkaloid derived from certain Aconitum species, known for its significant pharmacological properties. It exhibits potent analgesic and anti-inflammatory effects, making it a subject of interest in neuropharmacology and pain management research. Hypaconitine interacts with voltage-gated sodium channels, modulating neuronal excitability, which underpins its biological activity. Its high purity and well-characterized structure ensure reliability for experimental applications, including mechanistic studies and drug development. As a reference standard, Hypaconitine is valuable for qualitative and quantitative analyses in HPLC or LC-MS methodologies. Proper handling is essential due to its inherent toxicity, requiring adherence to safety protocols in laboratory settings.
Hypaconitine structure
Hypaconitine structure
Product Name:Hypaconitine
CAS No:6900-87-4
MF:C33H45NO10
MW:615.711110830307
MDL:MFCD11041032
CID:47062
PubChem ID:329824959
Update Time:2025-10-12

Hypaconitine Chemical and Physical Properties

Names and Identifiers

    • Hypaconitine
    • (1-alpha,6-alpha,14-alpha,15-alpha,16-beta)-acetatebenzoat
    • 15-tetraol,16,16-trimethoxy-4-(methoxymethyl)-20-methyl-18-aconitane-14
    • DEOXYMESACONITINE
    • Aconitane-8,13,14,15-tetrol,1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-,8-acetate 14-benzoate, (1α,6α,14α,15α,16β)-
    • (1α,6α,14α,15α,16β)1,6,16-TriMethoxy-4-(MethoxyMethyl)-20-Methylaconitane-8,13,14,15-tetrol 8-Acetate 14-Benzoate
    • Japaconitine B1
    • HYPACONITINE(RG)
    • HYPACONITINE (PRIMARY STANDARD)
    • Japaconitine C
    • Japaconitine C1
    • 16,16-trimethoxy-4-(methoxymethyl)-20-methyl-,8-acetate benzoate,(1-α,6-α,14-α,15-α,16-β)-aconitane-8,13,14,15-tetraol
    • Hypaconitine(6CI,7CI,8CI)
    • 2H-12,3,6a-Ethanylylidene-7,9-methanonaphth[2,3-b]azocine,aconitane-8,13,14,15-tetrol deriv.
    • [(1S,3R,4R,6S,7S,8R,9R,10S,13S,16S,17R,18R)-8-Acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxy
    • C08688
    • 6900-87-4
    • [(1S,2R,3R,4R,5R,6S,7S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
    • 8-(Acetyloxy)-13,15-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)-20-methylaconitan-14-yl benzoate
    • DTXSID50988763
    • Q27106904
    • Q-201224
    • CHEBI:5831
    • 1279219-91-8
    • SCHEMBL2848738
    • NS00094337
    • 1ST40114
    • (3S,6S,6aS,7R,7aR,8R,9R,10S,11S,11aR,12R,13R,14R)-11a-acetoxy-9,11-dihydroxy-6,10,13-trimethoxy-3-(methoxymethyl)-1-methyltetradecahydro-1H-3,6a,12-(epiethane[1,1,2]triyl)-7,9-methanonaphtho[2,3-b]azocin-8-yl benzoate
    • AC-35145
    • Hypaconitine,98%
    • MDL: MFCD11041032
    • Inchi: 1S/C33H45NO10/c1-17(35)44-33-21-19(14-31(38,28(42-6)26(33)36)27(21)43-29(37)18-10-8-7-9-11-18)32-20(40-4)12-13-30(16-39-3)15-34(2)25(32)22(33)23(41-5)24(30)32/h7-11,19-28,36,38H,12-16H2,1-6H3/t19-,20+,21-,22+,23+,24-,25?,26+,27-,28+,30+,31-,32+,33-/m1/s1
    • InChI Key: FIDOCHXHMJHKRW-VHQVDBNASA-N
    • SMILES: O(C(C)=O)[C@]12[C@H]([C@@H]([C@@]3([C@@H]([C@H]1[C@@H](C3)[C@@]13[C@H](CC[C@@]4(COC)CN(C)C1[C@@H]2[C@@H]([C@@H]34)OC)OC)OC(C1C=CC=CC=1)=O)O)OC)O

Computed Properties

  • Exact Mass: 615.30400
  • Monoisotopic Mass: 615.304
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 44
  • Rotatable Bond Count: 10
  • Complexity: 1160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 8
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 615.7
  • XLogP3: 0.9
  • Topological Polar Surface Area: 133

Experimental Properties

  • Color/Form: Powder
  • Density: 1.35
  • Melting Point: 197~198℃
  • Boiling Point: 671.3°C at 760 mmHg
  • Flash Point: 359.8°C
  • Refractive Index: 1.607
  • PSA: 133.22000
  • LogP: 1.22510

Hypaconitine Security Information

  • Hazardous Material transportation number:UN 1544
  • Safety Instruction: 24/25
  • HazardClass:6.1(a)
  • PackingGroup:I
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Hazard Level:6.1(a)
  • Safety Term:6.1(a)

Hypaconitine Pricemore >>

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Hypaconitine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:6900-87-4)Hypaconitine
Order Number:LE12005
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:06
Price ($):discuss personally
Email:18501500038@163.com

Additional information on Hypaconitine

Comprehensive Analysis of Hypaconitine (CAS No. 6900-87-4): Properties, Applications, and Research Insights

Hypaconitine (CAS No. 6900-87-4) is a naturally occurring diterpenoid alkaloid derived from plants of the Aconitum genus, commonly known as monkshood or wolfsbane. This compound has garnered significant attention in pharmacological and biochemical research due to its unique structural properties and potential therapeutic applications. With a molecular formula of C33H45NO10, Hypaconitine is classified as a C19-norditerpenoid alkaloid, sharing structural similarities with other bioactive alkaloids like aconitine and mesaconitine.

Recent studies highlight the growing interest in Hypaconitine for its role in traditional medicine and modern drug discovery. Researchers are particularly focused on its anti-inflammatory and analgesic properties, which align with current trends in natural product-derived therapeutics. A 2023 study published in the Journal of Ethnopharmacology emphasized its potential in modulating ion channels, a hot topic in neurological disorder research. This aligns with frequent search queries such as "natural alternatives for pain management" and "plant-based neuroprotective agents."

The extraction and purification of Hypaconitine (CAS No. 6900-87-4) involve advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. These methods ensure high purity, a critical factor for laboratories focusing on standardized herbal extracts—a trending niche in the nutraceutical industry. Notably, the compound’s stability under varying pH conditions makes it a subject of interest for formulation scientists, addressing common search terms like "how to enhance alkaloid bioavailability."

In the context of biochemical mechanisms, Hypaconitine interacts with voltage-gated sodium channels, a feature that has sparked debates about its structure-activity relationship (SAR). This ties into broader discussions around targeted drug design, a frequently searched topic in pharmacology forums. However, researchers caution that its application requires precise dosing due to its narrow therapeutic window—a point often raised in queries like "safe dosage of aconitum alkaloids."

From an SEO perspective, content related to Hypaconitine benefits from including long-tail keywords such as "Hypaconitine CAS 6900-87-4 supplier" or "Hypaconitine vs. aconitine toxicity comparison." These reflect real-user intent in academic procurement and comparative pharmacology. Additionally, referencing its plant origin (Aconitum carmichaelii) caters to audiences searching for "sustainable sourcing of medicinal alkaloids."

Future research directions for Hypaconitine (CAS No. 6900-87-4) may explore its synergistic effects with other botanicals, a trending theme in integrative medicine. As interest grows in precision herbalism—a term gaining traction in PubMed searches—this compound could play a pivotal role in personalized natural therapeutics. Rigorous clinical trials remain essential to validate its efficacy, addressing frequently asked questions like "evidence-based uses of Hypaconitine."

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:6900-87-4)Hypaconitine
LE12005
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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